molecular formula C3H2Cl2N2O B12788246 2,2-Dichloro-2-cyanoacetamide CAS No. 10221-64-4

2,2-Dichloro-2-cyanoacetamide

Cat. No.: B12788246
CAS No.: 10221-64-4
M. Wt: 152.96 g/mol
InChI Key: DYTXHVPCRYAEEB-UHFFFAOYSA-N
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Description

2,2-Dichloro-2-cyanoacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms and a cyano group attached to an acetamide backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-2-cyanoacetamide typically involves the reaction of cyanoacetamide with chlorine. One common method includes the direct chlorination of cyanoacetamide in an aqueous medium. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of advanced reaction vessels and continuous monitoring of reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-2-cyanoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted acetamides and various heterocyclic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-2-cyanoacetamide involves its reactivity with nucleophiles. The chlorine atoms and the cyano group are key functional groups that participate in various chemical reactions. These reactions often lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function .

Comparison with Similar Compounds

Uniqueness: 2,2-Dichloro-2-cyanoacetamide is unique due to the presence of both chlorine atoms and a cyano group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various applications .

Properties

IUPAC Name

2,2-dichloro-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTXHVPCRYAEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)N)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308638
Record name 2,2-Dichloro-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10221-64-4
Record name Dichlorocyanoacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010221644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide,2-dichloro-2-cyano-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dichloro-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICHLOROCYANOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP2CZ53NMF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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